molecular formula C14H11NO4 B2676538 2-(Benzyloxy)-5-nitrobenzaldehyde CAS No. 204130-60-9

2-(Benzyloxy)-5-nitrobenzaldehyde

Cat. No.: B2676538
CAS No.: 204130-60-9
M. Wt: 257.245
InChI Key: XSMKSIYWHANRKS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . Its structure features both aldehyde and nitro functional groups on a benzene ring, which is further substituted with a benzyloxy group . This specific arrangement of functional groups makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. The aldehyde group is highly reactive and serves as a key site for condensation and nucleophilic addition reactions, such as the formation of imines or heterocycles. The nitro group can act as a strong electron-withdrawing group and can be reduced to an amine, providing a versatile handle for further chemical modification. As a benzyl-protected derivative, this compound may also serve as a precursor or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and functional materials. The benzyl protecting group can be selectively removed under mild conditions to reveal a phenolic hydroxyl group, offering a strategic step in multi-step synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References 1. PubChem: this compound (CID 965916) 2. BLD Pharm: Product Information for CAS 204130-60-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKSIYWHANRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 5 Nitrobenzaldehyde and Its Congeners

Direct Synthetic Approaches to 2-(Benzyloxy)-5-nitrobenzaldehyde

Direct methods for the synthesis of this compound primarily involve the introduction of either the nitro or the benzyloxy group onto a pre-existing benzaldehyde (B42025) scaffold.

Nitration Strategies for Benzyloxy-Substituted Benzaldehydes

A common and direct route to this compound is the nitration of 2-(benzyloxy)benzaldehyde (B185962). This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The conditions, particularly temperature, must be carefully controlled to ensure the selective nitration at the 5-position of the benzene (B151609) ring. The benzyloxy group at the 2-position and the aldehyde group are ortho, para-directing and meta-directing, respectively. The interplay of these directing effects guides the incoming nitro group to the desired position.

In a related example, the nitration of 3-(benzyloxy)-4-methoxybenzaldehyde with concentrated nitric acid at 0°C, followed by stirring at 15°C, yielded 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde in high yield (93%). echemi.comchemicalforums.com This demonstrates the feasibility of nitrating benzyloxy-substituted benzaldehydes to produce nitro derivatives. echemi.comchemicalforums.com

Benzylation Protocols for Substituted Hydroxybenzaldehydes

An alternative direct approach involves the benzylation of a pre-nitrated hydroxybenzaldehyde, namely 2-hydroxy-5-nitrobenzaldehyde (B32719). This nucleophilic substitution reaction introduces the benzyloxy group by reacting the hydroxyl group with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride, in the presence of a base. The base, such as potassium carbonate, deprotonates the hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to displace the halide from the benzyl group.

This method is advantageous as it avoids the potentially harsh conditions of nitration on a molecule already containing the benzyloxy group. The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) followed by benzylation has been reported as a route to 2-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde. mdpi.com

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents on the benzaldehyde ring play a crucial role. The hydroxyl or benzyloxy group at the 2-position is an activating, ortho, para-directing group, while the aldehyde group is a deactivating, meta-directing group.

In the nitration of 2-hydroxybenzaldehyde (salicylaldehyde), the strong ortho, para-directing influence of the hydroxyl group leads to the formation of 2-hydroxy-5-nitrobenzaldehyde. The nitration is typically carried out using a mixed acid system of concentrated sulfuric acid and nitric acid at low temperatures (0–5°C) to control the reaction and prevent over-nitration.

Similarly, the regioselective demethylation of 2,3-dimethoxy-5-nitrobenzaldehyde (B1593638) to 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has been achieved, which can then be benzylated to introduce the benzyloxy group. mdpi.com This highlights the use of protecting groups and selective deprotection as a strategy for achieving the desired regiochemistry.

Multistep Synthesis Pathways Involving this compound Precursors

Multistep syntheses offer a more controlled and often higher-yielding approach to complex molecules by building them up from simpler, readily available starting materials.

Preparation of Key Intermediate Nitrobenzaldehydes

A key precursor for one of the main synthetic routes is 2-hydroxy-5-nitrobenzaldehyde. This intermediate is most commonly synthesized via the nitration of salicylaldehyde (B1680747). The reaction conditions, such as the molar ratio of reactants and temperature, are optimized to maximize the yield and purity of the desired product. For instance, a typical procedure involves a 1:1.2 molar ratio of salicylaldehyde to nitric acid, with sulfuric acid as a catalyst and dehydrating agent, at a temperature of 0–5°C. Purification of the crude product is often achieved through recrystallization from ethanol (B145695).

Another important class of precursors are other substituted nitrobenzaldehydes. For example, 2,3-dimethoxybenzaldehyde (B126229) can be nitrated to produce a mixture of 2,3-dimethoxy-5-nitrobenzaldehyde and its regioisomer, 2,3-dimethoxy-6-nitrobenzaldehyde, which can be separated by column chromatography. mdpi.com

Introduction of the Benzyloxy Moiety

Once the appropriate nitro-substituted hydroxybenzaldehyde precursor is obtained, the benzyloxy group is introduced. This is typically accomplished through a Williamson ether synthesis. The hydroxyl group of the precursor is deprotonated by a base to form a phenoxide, which then undergoes a nucleophilic attack on a benzyl halide.

For example, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde can be converted to 2-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde. mdpi.com This reaction is a crucial step in a multistep pathway that ultimately leads to more complex molecules. The choice of base and solvent can influence the reaction's efficiency.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-(Benzyloxy)benzaldehydeConcentrated HNO₃, H₂SO₄, controlled temperatureThis compound-
3-(Benzyloxy)-4-methoxybenzaldehydeConcentrated HNO₃, 0°C to 15°C5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde93 echemi.comchemicalforums.com
2,3-DimethoxybenzaldehydeFuming HNO₃, Acetic Acid2,3-Dimethoxy-5-nitrobenzaldehyde46 mdpi.com
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeBenzyl halide, base2-(Benzyloxy)-3-methoxy-5-nitrobenzaldehyde75 mdpi.com
SalicylaldehydeHNO₃, H₂SO₄, 0-5°C2-Hydroxy-5-nitrobenzaldehyde-

Optimization of Reaction Conditions for Synthesis Efficiency

The Williamson ether synthesis, while a cornerstone of organic chemistry, requires careful optimization to maximize yield and minimize side reactions. byjus.commasterorganicchemistry.com For the synthesis of this compound, key parameters that are manipulated include the choice of base, solvent, temperature, reaction time, and the use of catalysts.

The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. byjus.com The selection of a primary alkyl halide, such as benzyl bromide or benzyl chloride, is crucial as secondary and tertiary halides are prone to undergoing elimination reactions, which reduces the ether yield. masterorganicchemistry.com

Base and Solvent Selection: The choice of base and solvent is interdependent and significantly influences the reaction outcome. Strong bases like sodium hydride (NaH) are effective in deprotonating the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde to form the more nucleophilic alkoxide. masterorganicchemistry.com When using NaH, aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. masterorganicchemistry.comrichmond.edu Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often in polar protic solvents like ethanol or aprotic solvents like acetonitrile. conicet.gov.ar For instance, the synthesis of the related compound 2-benzyloxy-6-nitrobenzaldehyde utilizes potassium carbonate in ethanol at 70°C. conicet.gov.ar

Catalysis: To enhance the reaction rate and efficiency, particularly when dealing with less reactive substrates or two-phase systems, phase-transfer catalysts (PTCs) are often employed. researchgate.net Tetrabutylammonium bromide (TBAB) is a common PTC that facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the benzyl halide, thereby accelerating the reaction. researchgate.netfzgxjckxxb.com The use of an iodide salt as a co-catalyst can also improve the rate of reaction by in-situ generation of a more reactive benzyl iodide from a less reactive benzyl chloride. byjus.com

The following table summarizes various conditions that can be optimized for the synthesis of this compound and its congeners, based on the principles of the Williamson ether synthesis and findings for related compounds.

Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis of this compound

Parameter Options Effect on Reaction Typical Conditions for Congeners
Base NaH, K₂CO₃, NaOH Stronger bases (e.g., NaH) ensure complete deprotonation, potentially increasing the reaction rate. Weaker bases (e.g., K₂CO₃) are milder and can reduce side reactions. K₂CO₃ in EtOH at 70°C for 2-benzyloxy-6-nitrobenzaldehyde. conicet.gov.ar
Solvent DMF, Acetonitrile, Ethanol, Toluene Aprotic polar solvents (DMF, Acetonitrile) are often used with strong bases. Protic solvents (Ethanol) can be used with weaker bases. The choice affects solubility and reaction rate. masterorganicchemistry.comfrancis-press.com DMF with NaH. richmond.edu Acetonitrile with K₂CO₃.
Temperature Room Temperature to 100°C Higher temperatures increase the reaction rate but can also promote side reactions like elimination. Optimal temperature balances rate and selectivity. Typically 50-100°C for Williamson ether synthesis. byjus.com
Catalyst Phase-Transfer Catalysts (e.g., TBAB), Iodide Salts PTCs enhance reaction rates in two-phase systems. Iodide salts can increase the reactivity of the alkylating agent. byjus.comresearchgate.net TBAB used in solvent-free conditions for benzyloxybenzaldehyde synthesis. researchgate.net
Reactant Ratio Varied molar ratios of base to alcohol An excess of the base can drive the reaction to completion, but may also increase the likelihood of side reactions. A molar ratio of 1:1.0 to 5.0 (2-hydroxy-5-nitrobenzaldehyde to base) has been reported for a related synthesis.

Recent advancements in synthetic methodology, such as the use of flow chemistry, offer precise control over reaction parameters, which can lead to higher yields and purity by minimizing the formation of by-products.

Green Chemistry Principles in this compound Synthesis

The traditional Williamson ether synthesis often involves volatile organic solvents (VOCs) and potentially hazardous reagents, prompting the development of more environmentally benign approaches. univpancasila.ac.id Green chemistry principles aim to reduce waste, use safer chemicals, and improve energy efficiency. ijfmr.com

Alternative Solvents and Solvent-Free Conditions: A key focus of green chemistry is the replacement of hazardous solvents. For the synthesis of this compound, greener alternatives to conventional solvents like DMF are being explored. These include:

Water: The use of water as a solvent is highly desirable. Surfactants can be employed to create micellar systems where the reaction can occur, even for water-immiscible reactants. researchgate.net

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been shown to be an effective medium for various organic reactions, including ether synthesis. ijfmr.com

Ionic Liquids and Deep Eutectic Solvents: These are non-volatile solvents that can enhance reaction rates and can often be recycled. orgsyn.org

Solvent-Free Conditions: Conducting the reaction without a solvent, often with the aid of a catalyst and heat (conventional or microwave), represents a significant green improvement by eliminating solvent waste altogether. researchgate.netacs.org

Energy-Efficient Methods:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. researchgate.net It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.netresearchgate.net For example, a microwave-assisted synthesis of ethenzamide using TBAB as a catalyst was completed in 90 seconds with a 92% yield, compared to 15 minutes and 79% yield with conventional heating. researchgate.net

Catalysis in Green Synthesis:

Phase-Transfer Catalysis (PTC): PTC is considered a green chemistry technique because it can enhance reaction rates, allow for the use of water as a solvent, reduce the need for harsh conditions, and minimize waste. fzgxjckxxb.com Polymer-supported quaternary ammonium (B1175870) salts have been developed as recyclable phase-transfer catalysts for Williamson ether synthesis. researchgate.net

Ruthenium Catalysis: A well-defined cationic Ru-H complex has been shown to catalyze the reductive etherification of aldehydes with alcohols in water, using molecular hydrogen as the reducing agent. This method is highly chemoselective and avoids the formation of wasteful byproducts. nih.gov

The following table highlights green chemistry approaches applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry Principle Approach Advantages
Safer Solvents Use of Water, Polyethylene Glycol (PEG), Ionic Liquids Reduces use of volatile and hazardous organic solvents, enhances safety, and can simplify product isolation. ijfmr.com
Waste Prevention Solvent-Free Synthesis Eliminates solvent waste, leading to a higher atom economy and a more environmentally friendly process. researchgate.net
Energy Efficiency Microwave-Assisted Synthesis Drastically reduces reaction times (from hours to minutes), lowers energy consumption, and often improves yields. researchgate.netresearchgate.net
Catalysis Phase-Transfer Catalysis (PTC), Recyclable Catalysts Increases reaction efficiency, enables use of milder conditions and greener solvents like water, and allows for catalyst reuse, reducing waste and cost. researchgate.netfzgxjckxxb.com

By integrating these green chemistry principles, the synthesis of this compound and its congeners can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 5 Nitrobenzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a variety of transformations characteristic of aromatic aldehydes. Its electrophilic carbonyl carbon is a prime target for nucleophiles, while the group as a whole can undergo changes in its oxidation state.

Nucleophilic Addition Reactions

The most fundamental reaction of the aldehyde group in 2-(benzyloxy)-5-nitrobenzaldehyde is nucleophilic addition. In this process, a nucleophile attacks the partially positive carbonyl carbon. libretexts.org This attack leads to the rehybridization of the carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. libretexts.orgunizin.org Subsequent protonation of this intermediate typically yields an alcohol. unizin.org

Generally, aldehydes are more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgunizin.org However, aromatic aldehydes like this compound are often less reactive than their aliphatic counterparts. This reduced reactivity is attributed to the electron-donating resonance effect of the benzene (B151609) ring, which slightly diminishes the electrophilicity of the carbonyl group. libretexts.org The reaction mechanism begins with the nucleophile approaching the carbonyl carbon at an angle of approximately 105 degrees, leading to the formation of the tetrahedral intermediate that, upon acidic workup, gives the final alcohol product. libretexts.orgunizin.org

Condensation Reactions and Derivative Formation

Condensation reactions, which involve a nucleophilic addition followed by an elimination step (typically of water), are a significant aspect of the aldehyde's reactivity. These reactions are instrumental in synthesizing more complex molecular architectures, particularly heterocycles. Substituted benzaldehydes, structurally similar to this compound, serve as key building blocks in one-pot, multi-component reactions. researchgate.net For instance, various benzyloxy benzaldehydes react with compounds like dimedone and 6-amino-1,3-dimethyluracil (B104193) in the presence of a catalyst to form pyrimido[4,5-b]quinoline derivatives, a class of compounds with notable biological activities. researchgate.netbohrium.com

Another important class of condensation reactions involves the formation of hydrazones. A patent describes the reaction of a structurally related isomer, 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde, with p-toluenesulfonylhydrazide in refluxing ethanol (B145695). google.com This reaction proceeds via nucleophilic attack of the hydrazine (B178648) on the aldehyde carbon, followed by dehydration to yield the corresponding N'-(2-nitrobenzylidene)-benzenesulfonohydrazone derivative. google.com

Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes

Benzaldehyde (B42025) Reactant Reagents Product Type Reference
Benzyloxy benzaldehydes Dimedone, 6-amino-1,3-dimethyluracil, DABCO (catalyst) Pyrimido[4,5-b]quinoline researchgate.net
4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde p-Toluenesulfonylhydrazide Benzenesulfonohydrazone google.com
Aromatic aldehydes Malononitrile, Resorcinol 2-Amino-4H-chromenes researchgate.net

Oxidation and Reduction Chemistry

The aldehyde functional group can be both oxidized and reduced, leading to different classes of compounds.

Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. For this compound, this transformation yields 2-(benzyloxy)-5-nitrobenzoic acid. This can be achieved using various common oxidizing agents, including chromium(VI)-based reagents. ucr.edu It is important to note that such powerful oxidizing agents typically convert primary alcohols to aldehydes, which are then further oxidized to carboxylic acids under the same conditions. ucr.edu Another, more specialized oxidation is the Baeyer-Villiger reaction, where a peroxyacid can convert an aldehyde into a carboxylic acid or an ester, depending on the reaction conditions. ucr.edu

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding [2-(benzyloxy)-5-nitrophenyl]methanol. This transformation requires careful selection of the reducing agent to avoid the simultaneous reduction of the nitro group. Reagents like sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose, as they are generally chemoselective for aldehydes and ketones over nitro groups under controlled conditions. smolecule.com

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, both through its own reduction and by activating the aromatic ring towards nucleophilic attack.

Reduction Pathways to Amino Derivatives

One of the most common and synthetically useful transformations of this compound is the reduction of its nitro group to an amine (amino group). This reaction produces 2-(benzyloxy)-5-aminobenzaldehyde, a valuable bifunctional intermediate.

Achieving this transformation requires chemoselectivity, as the aldehyde group is also susceptible to reduction. Various methods have been developed for the selective reduction of aromatic nitro compounds. researchgate.net Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a common method, though it can sometimes lead to the reduction of the aldehyde or cleavage (hydrogenolysis) of the benzyloxy group. However, studies on similar substrates like 1-(benzyloxy)-4-nitrobenzene have shown that quantitative conversion to the corresponding aniline (B41778) can be achieved without affecting the benzyloxy group using specific catalytic systems. researchgate.netrsc.org Another approach involves using metal-hydride reagents. For instance, a combination of palladium(II) acetate (B1210297) and polymethylhydrosiloxane (B1170920) (PMHS) can effectively reduce aromatic nitro groups at room temperature. msu.edu However, with substrates containing an aldehyde, such as 4-nitrobenzaldehyde, intrusive reduction of the aldehyde to an alcohol can occur alongside the desired nitro reduction. msu.edu

Table 2: Selected Reagents for Reduction of Aromatic Nitro Groups

Reagent System Substrate Example Outcome Selectivity Note Reference
Co-Co₂B nanocomposites / NaBH₄ 1-(Benzyloxy)-4-nitrobenzene 4-(Benzyloxy)aniline Quantitative conversion with no hydrogenolysis of the benzyloxy group. researchgate.net
Pd(OAc)₂ / PMHS / aq. KF 4-Nitrobenzaldehyde 4-Aminobenzyl alcohol & 4-aminobenzaldehyde Reduction of nitro group is favored, but aldehyde reduction is also observed. msu.edu
CoCl₂ / NaBH₄ 1-(Allyloxy)-4-nitrobenzene 4-Propoxyaniline Nitro group is reduced, and the allyl C=C bond is also reduced. rsc.org

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. uomustansiriyah.edu.iqlibretexts.org In the structure of this compound, the benzyloxy group is situated para to the nitro substituent.

This specific arrangement makes the benzyloxy group a potential leaving group in an SₙAr reaction. libretexts.org The reaction mechanism involves a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. uomustansiriyah.edu.iq In the second step, the leaving group departs, restoring the aromaticity of the ring. uomustansiriyah.edu.iq While halides are more common leaving groups, ether moieties like the benzyloxy group can also be displaced under certain conditions, potentially by potent nucleophiles or through specialized methods such as cation radical-accelerated SₙAr. osti.gov This pathway allows for the introduction of various other functional groups in place of the benzyloxy group.

Cleavage and Modification of the Benzyloxy Protecting Group

The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl function. Its removal (deprotection) or modification is a key aspect of its synthetic utility.

Deprotection Methodologies

The cleavage of the benzyl (B1604629) ether in this compound to unveil the corresponding 2-hydroxy-5-nitrobenzaldehyde (B32719) can be achieved through several methodologies. The choice of method is critical to avoid unwanted side reactions involving the reducible nitro group and the reactive aldehyde.

Standard methods for benzyl ether deprotection include catalytic hydrogenation, cleavage with strong acids, and oxidative removal. organic-chemistry.org Palladium-catalyzed hydrogenation is a common technique, often employing a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) to prevent the reduction of other sensitive functional groups. organic-chemistry.org However, in the case of this compound, the presence of the nitro group presents a challenge, as it is also readily reduced under these conditions.

A highly selective method for debenzylation in molecules containing acid-stable but reducible functional groups involves the use of trifluoroacetic acid (TFA). google.com Research on the synthesis of 5,6-dihydroxyindole (B162784) from a related compound, 4,5-dibenzyloxy-2,β-dinitrostyrene, demonstrated that TFA can effectively and chemoselectively cleave the benzyl ethers without reducing the nitro groups or affecting a styrene (B11656) double bond. google.com This approach is based on acid-catalyzed cleavage of the ether linkage, which is particularly effective for benzyl ethers due to the stability of the resulting benzylic carbocation. google.com Studies on related nitro-substituted benzaldehydes have also noted the formation of benzyloxy-hydroxy-nitrobenzaldehyde intermediates, which were observed via LCMS during deprotection reactions, confirming the feasibility of stepwise cleavage under controlled conditions. researchgate.net

Oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another alternative, with its efficacy sometimes enhanced by photoirradiation. organic-chemistry.org

Below is a table summarizing general deprotection strategies applicable to benzyl ethers.

Deprotection MethodReagentsKey Features & Considerations
Catalytic Hydrogenolysis H₂, Pd/CHighly efficient but can also reduce other functional groups like nitro and alkene groups. organic-chemistry.org
Hydrogen Transfer 1,4-Cyclohexadiene, Pd/CA milder alternative to H₂ gas, limiting the availability of hydrogen. organic-chemistry.org
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA)Highly selective for benzyl ethers in the presence of reducible groups like nitro functions; limited to acid-insensitive substrates. organic-chemistry.orggoogle.com
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Effective for certain benzyl ethers; can be promoted by photoirradiation for simple benzyl ethers. organic-chemistry.org
Oxidative Cleavage Ozone (O₃)Results in reaction products such as benzoic esters and benzoic acid alongside the desired alcohol. organic-chemistry.org

Selective Transformations of the Benzyloxy Moiety

Beyond complete removal, the benzyloxy group can undergo selective transformations. The 2-nitrobenzyl ether motif, to which this compound belongs, is well-known as a photolabile protecting group. organic-chemistry.orggoogle.com This property allows for deprotection under neutral conditions using light, which is advantageous for substrates that cannot tolerate chemical reagents. organic-chemistry.org

The transformation is initiated by irradiating the compound with UV light, typically around 308 nm. organic-chemistry.org This triggers an intramolecular reaction, which constitutes a selective modification of the benzyloxy moiety, leading ultimately to its cleavage. This photochemical property is one of the most significant selective transformations available for this structural class. google.comeie.gr

Mechanistic Studies of Key Transformations of this compound

Understanding the reaction mechanisms is fundamental to predicting reactivity and optimizing synthetic routes involving this compound.

Elucidation of Reaction Pathways

The most distinct reaction pathway for this compound is its photochemical cleavage. The mechanism for the photolysis of ortho-nitrobenzyl compounds is well-established. google.com Upon absorption of UV radiation, the molecule undergoes an internal redox reaction. The nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂- group of the benzyl ether). organic-chemistry.org This rearrangement proceeds through an intermediate aci-nitro species, which then rearranges to split off the protected group and form an ortho-nitrosobenzaldehyde. google.com This pathway highlights a sophisticated intramolecular transformation where the ortho-nitro group directly participates in the reaction at the benzylic position. google.comeie.gr

In reactions where this compound acts as a precursor, its functional groups dictate the mechanistic pathway. For instance, in syntheses of quinoline (B57606) derivatives using related 2-amino arylcarbaldehydes, reactions are proposed to proceed through an in-situ generated enamine intermediate under base-mediated conditions. researchgate.net Should the nitro group of this compound be reduced to an amine, subsequent reactions could follow similar pathways.

The mechanism of acid-catalyzed debenzylation with TFA involves the protonation of the ether oxygen, followed by cleavage to form an alcohol and a stable benzyl carbocation. google.com The selectivity of this reaction in the presence of a nitro group indicates that this pathway is kinetically and thermodynamically favored over reactions involving the other functional groups under these specific acidic conditions. google.com

Kinetic and Thermodynamic Analyses

Specific quantitative kinetic and thermodynamic data, such as reaction rates and activation energies for the transformations of this compound, are not extensively detailed in the available literature. However, qualitative analysis based on its structure provides valuable insights.

The electronic properties of the substituents significantly influence the reaction kinetics. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. This electronic effect can also modulate the reactivity of the aldehyde group. For example, studies on related electron-deficient aldehydes, such as p-nitrobenzaldehyde, have shown that the presence of the nitro group can decrease reaction yields and rates in certain transformations, such as the formation of enol esters. acs.org

From a thermodynamic standpoint, the photochemical cleavage of the ortho-nitrobenzyl group is an energetically favorable process upon photo-excitation, leading to stable products. google.com Similarly, the acid-catalyzed cleavage of the benzyl ether is driven by the formation of the resonance-stabilized benzylic carbocation, making it a thermodynamically favorable pathway. google.com Quantum chemical calculations on related molecules like 4-(benzyloxy)benzaldehyde (B125253) thiosemicarbazone have been used to determine that their formation is often exothermic and spontaneous, and such computational studies could provide deeper thermodynamic insights for this compound. researchgate.net

Applications of 2 Benzyloxy 5 Nitrobenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

In organic synthesis, compounds that offer multiple, selectively addressable functional groups are termed versatile building blocks. princeton.edursc.orgsigmaaldrich.com 2-(Benzyloxy)-5-nitrobenzaldehyde fits this description perfectly, possessing three key points of reactivity that can be exploited to build intricate molecular structures:

The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It readily participates in the formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to extending molecular chains and forming cyclic structures.

The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. Furthermore, it can be chemically modified, most commonly through reduction to an amino group. This resulting amine can then undergo a host of further reactions, such as diazotization or acylation, opening pathways to a different class of derivatives. Nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. psu.edunih.gov

The Benzyloxy Group: This group acts as a protecting group for the phenol (B47542) functionality at the 2-position. It is generally stable under various reaction conditions but can be removed (debenzylation) if the free hydroxyl group is required for subsequent synthetic steps or as part of the final target molecule's pharmacophore.

The strategic combination of these functional groups allows chemists to devise multi-step synthetic routes where each part of the molecule can be reacted in a controlled and sequential manner, making it a valuable precursor for complex molecular targets.

Precursor in Heterocyclic Compound Synthesis

Aromatic aldehydes are foundational materials for the synthesis of a wide array of heterocyclic compounds. This compound is specifically implicated as a precursor in the formation of several important heterocyclic systems through various reaction pathways.

One of the most well-documented applications of substituted benzaldehydes is in the one-pot, multi-component synthesis of pyrimido[4,5-b]quinolines. nih.govnih.govacs.org These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. nih.gov The synthesis typically involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone), and an amino-substituted pyrimidine (B1678525) (like 6-amino-1,3-dimethyluracil). nih.govrsc.org

In this context, this compound serves as the aldehyde component. The reaction proceeds through a series of condensation and cyclization steps, often facilitated by a catalyst, to rapidly assemble the complex tricyclic core of the pyrimido[4,5-b]quinoline system. nih.govacs.org

Table 1: Multi-component Synthesis of Pyrimido[4,5-b]quinoline Core Structure

Reactant Role
This compound Aromatic Aldehyde Component
Dimedone 1,3-Dicarbonyl Component
6-Amino-1,3-dimethyluracil (B104193) Amino-pyrimidine Component
Catalyst (e.g., DABCO, Trityl Chloride) Facilitates the reaction

| Product Type | 5-(2-(Benzyloxy)-5-nitrophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione |

This interactive table outlines the components for the synthesis. The specific product is the expected outcome when using this compound.

While direct synthesis from the aldehyde is less common, this compound can serve as a precursor to 1,3,4-oxadiazole (B1194373) systems through a two-step process. 1,3,4-Oxadiazoles are important heterocyclic motifs found in many biologically active compounds. ej-chem.orgnih.gov The typical synthesis of this ring system involves the cyclization of diacylhydrazines or the reaction of carboxylic acid hydrazides. orientjchem.org

The synthetic route from this compound would first involve the oxidation of the aldehyde group to a carboxylic acid, yielding 2-(Benzyloxy)-5-nitrobenzoic acid. This intermediate can then be converted to its corresponding acyl hydrazide, which undergoes dehydration and cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole ring.

Formazans are intensely colored compounds characterized by the −N=N−C(R)=N−NH− chain and have been investigated for a range of biological activities. nih.gov The synthesis of formazan (B1609692) derivatives typically starts from an aromatic aldehyde. nih.govimpactfactor.org The process begins with the condensation of the aldehyde with a hydrazine (B178648), such as phenylhydrazine (B124118), to form a hydrazone intermediate.

In the case of this compound, it would first react with phenylhydrazine to yield this compound phenylhydrazone. This intermediate is then coupled with a diazonium salt (prepared from an aromatic amine) in a basic medium to form the final formazan derivative. The specific substituents on the final product can be varied by choosing different hydrazines and aromatic amines.

Intermediate in the Synthesis of Functionally Active Scaffolds

Beyond its role in building heterocyclic rings, this compound is a valuable intermediate for creating molecules designed for specific functional purposes, particularly in chemical biology and drug discovery.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov This process involves synthesizing a series of structurally related analogs to determine which parts of the molecule are essential for its function. The benzyloxybenzaldehyde scaffold is a known platform for such studies. mdpi.com

This compound serves as an excellent starting point for generating a library of derivatives. The three functional groups can be systematically modified:

The benzyl (B1604629) group on the ether linkage can be substituted or replaced with other alkyl or aryl groups.

The nitro group can be reduced to an amine and then acylated, alkylated, or converted to other functionalities.

The aldehyde itself can be modified, for example, by reduction to an alcohol or oxidation to a carboxylic acid.

This systematic modification allows researchers to probe how changes in steric bulk, electronic properties, and hydrogen bonding potential at different positions on the scaffold affect its interaction with a biological target, such as an enzyme or receptor. mdpi.com

Table 2: Potential Modifications of the this compound Scaffold for SAR Studies

Modification Site Original Group Example Modified Groups
Benzyl Ring -C₆H₅ -C₆H₄-Cl, -C₆H₄-OCH₃, -CH₂-Cyclohexyl
5-Position -NO₂ -NH₂, -NHCOCH₃, -N(CH₃)₂

This interactive table illustrates potential synthetic modifications to generate a library of compounds for SAR analysis.

Precursors for Advanced Pharmacophore Scaffolds

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The synthesis of novel and complex scaffolds that can present these functional groups in specific orientations is a cornerstone of drug discovery. This compound serves as an excellent starting material for the construction of such scaffolds, particularly nitrogen-containing heterocycles that are prevalent in many pharmaceuticals.

One prominent example is the synthesis of quinoline (B57606) and its fused heterocyclic derivatives. The quinoline ring system is a key pharmacophore found in a wide range of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group. A significant challenge in this approach is the limited availability of substituted 2-aminobenzaldehydes.

To overcome this, a domino nitro reduction-Friedländer heterocyclization strategy provides an efficient route to highly substituted quinolines. In this approach, a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately undergoes the Friedländer condensation with an active methylene compound present in the reaction mixture. This compound is an ideal substrate for this reaction. The nitro group serves as a masked amino group, which can be unmasked under mild reducing conditions, such as using iron in acetic acid. The presence of the benzyloxy group provides steric bulk and can influence the regioselectivity of the cyclization, while also offering a handle for further functionalization after deprotection. This methodology allows for the one-pot synthesis of complex quinolines with a variety of substitution patterns, which are valuable scaffolds for screening in drug discovery programs.

Furthermore, a closely related compound, 3-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde, has been utilized in the synthesis of pyrimido[4,5-b]quinoline derivatives. bohrium.com This highlights the utility of benzyloxy-substituted nitrobenzaldehydes in the construction of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

ScaffoldSynthetic MethodRole of this compoundPotential Biological Activity
Substituted QuinolinesDomino Nitro Reduction-Friedländer AnnulationPrecursor to in situ generated 2-amino-5-(benzyloxy)benzaldehydeAntimalarial, Anticancer, Anti-inflammatory
Pyrimido[4,5-b]quinolinesMulti-step synthesisKey building block for the quinoline coreDiverse pharmacological activities
BenzodiazepinesMulti-step synthesisSource of the substituted benzene (B151609) ringAnxiolytic, Anticonvulsant

Utility in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The aldehyde functionality of this compound makes it a prime candidate for a variety of MCRs.

One of the most well-known MCRs involving an aldehyde is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). beilstein-journals.orgnih.govunits.itunair.ac.id DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. beilstein-journals.org They are also known to act as calcium channel blockers.

The use of this compound in a Biginelli-type reaction would lead to the formation of a library of DHPMs with a benzyloxy- and nitro-substituted phenyl group at the 4-position of the pyrimidinone ring. The diversity of this library could be further expanded by varying the β-ketoester and urea/thiourea components. The resulting products are valuable for high-throughput screening in drug discovery campaigns. The nitro group on the phenyl ring can be subsequently reduced to an amino group, providing a point for further derivatization and the generation of even more complex and diverse molecules.

MCR NameReactantsProduct ClassPotential Application
Biginelli ReactionThis compound, β-ketoester, Urea/ThioureaDihydropyrimidinones (DHPMs)Drug discovery libraries, Calcium channel blockers
Ugi ReactionThis compound, Amine, Carboxylic acid, Isocyanideα-Acylamino carboxamidesCombinatorial chemistry, Peptide mimetics
Passerini ReactionThis compound, Carboxylic acid, Isocyanideα-Acyloxy carboxamidesNatural product synthesis, Medicinal chemistry

Contributions to Target-Oriented Synthetic Strategies

Target-oriented synthesis (TOS) focuses on the efficient and strategic construction of a specific, often complex, biologically active molecule, such as a natural product or a designed drug candidate. The choice of starting materials is critical in TOS, as they should allow for the introduction of key structural features and functional groups in a controlled and predictable manner. This compound, with its distinct functional groups, can be a key building block in the synthesis of complex molecular targets.

As discussed previously, the domino nitro reduction-Friedländer synthesis of quinolines is a powerful tool in target-oriented synthesis. nih.gov For instance, in the synthesis of a quinoline-based kinase inhibitor, this compound could be used to introduce a substituted quinoline core with a benzyloxy group at a specific position. Kinase inhibitors are an important class of anticancer drugs, and the ability to synthesize novel substituted quinolines is of great interest in this field.

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage of the synthesis to reveal a hydroxyl group. This hydroxyl group can then be used for further modifications, such as the introduction of a side chain or a pharmacophoric element designed to interact with the target kinase. The nitro group, after reduction, provides an amino group that can be acylated or alkylated to introduce other key functionalities.

Advanced Spectroscopic and Structural Characterization in Research of 2 Benzyloxy 5 Nitrobenzaldehyde

Comprehensive NMR Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for 2-(Benzyloxy)-5-nitrobenzaldehyde are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each non-equivalent proton in the molecule. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around 10.4 ppm, due to the strong electron-withdrawing nature of the carbonyl group. The aromatic protons on the nitro-substituted ring are expected between 7.3 and 8.7 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the three different substituents. The benzylic methylene (B1212753) protons (-CH₂-) of the benzyloxy group would likely produce a sharp singlet around 5.3-5.4 ppm. The five protons of the phenyl ring on the benzyloxy group are expected to resonate in the 7.3-7.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different electronic environment. The aldehydic carbonyl carbon is the most deshielded, predicted to appear around 188-190 ppm. The aromatic carbons would resonate in the typical range of 110-165 ppm. The carbon bearing the benzyloxy group would be shifted downfield, while the carbon attached to the electron-withdrawing nitro group would also be significantly downfield. The benzylic methylene carbon is anticipated around 70-72 ppm.

Predicted ¹H and ¹³C NMR Data

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CHO~10.4 (s, 1H)~189.0
Aromatic C-H (nitrobenzaldehyde ring)~7.3 - 8.7 (m, 3H)~112.0 - 142.0
Aromatic C-O-~163.0
Aromatic C-NO₂-~148.0
Aromatic C-CHO-~128.0
-O-CH₂-Ph~5.35 (s, 2H)~71.5
Aromatic C-H (benzyl ring)~7.3 - 7.5 (m, 5H)~127.0 - 129.0
Aromatic C-ipso (benzyl ring)-~135.0

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula with high precision.

For this compound, the molecular formula is C₁₄H₁₁NO₄. The exact mass calculated for this formula is 257.0688 Da. nih.gov Experimental measurement of a mass-to-charge ratio (m/z) that matches this value would unequivocally confirm the compound's elemental composition.

Electron Ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of the molecular ion (M⁺˙) is predicted to occur at the weakest bonds and lead to the formation of stable ions. Key predicted fragmentation pathways include:

Benzylic C-O Bond Cleavage: The most common fragmentation for benzyl (B1604629) ethers is the cleavage of the benzylic C-O bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Loss of H˙: Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion [M-1]⁺.

Loss of CHO: Loss of the formyl radical to give an [M-29]⁺ ion.

Loss of NO₂: Cleavage of the C-N bond can result in the loss of a nitro radical, leading to an [M-46]⁺ fragment.

Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment IonFormula
257[M]⁺˙ (Molecular Ion)[C₁₄H₁₁NO₄]⁺˙
256[M-H]⁺[C₁₄H₁₀NO₄]⁺
228[M-CHO]⁺[C₁₃H₁₀NO₃]⁺
211[M-NO₂]⁺[C₁₄H₁₁O₂]⁺
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent peaks would include a strong C=O stretching vibration for the aldehyde group, typically found at 1700-1710 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretching band around 1515-1560 cm⁻¹ and a symmetric stretching band around 1345-1385 cm⁻¹. The ether linkage (C-O-C) would be identified by stretching vibrations in the 1200-1250 cm⁻¹ region. Furthermore, characteristic C-H stretching bands for the aldehyde group (around 2850 and 2750 cm⁻¹) and the aromatic rings (~3100-3000 cm⁻¹) would be visible.

Predicted Infrared Spectroscopy Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchAromatic
~2850, ~2750C-H StretchAldehyde (-CHO)
~1705C=O StretchAldehyde
~1600, ~1500C=C StretchAromatic Ring
~1530N=O Asymmetric StretchNitro (Ar-NO₂)
~1350N=O Symmetric StretchNitro (Ar-NO₂)
~1240C-O-C Asymmetric StretchAryl-Alkyl Ether

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A review of the current scientific literature indicates that the crystal structure of this compound has not been reported. Therefore, no experimental data from X-ray crystallographic analysis, such as unit cell dimensions, space group, or specific atomic coordinates, is available for this specific compound at this time. Should single crystals of sufficient quality be grown in the future, X-ray diffraction analysis would provide the ultimate confirmation of its molecular structure and offer insights into its solid-state packing and intermolecular forces.

Computational and Theoretical Investigations of 2 Benzyloxy 5 Nitrobenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic characteristics of 2-(Benzyloxy)-5-nitrobenzaldehyde. By employing computational models, researchers can predict molecular properties that are difficult to determine experimentally.

Molecular Orbitals and Energy Levels (e.g., HOMO/LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In computational studies of related nitrobenzaldehyde derivatives, such as 4-fluoro-3-nitrobenzaldehyde (B1361154), DFT calculations have been used to determine these energy levels. For instance, a study on 4-fluoro-3-nitrobenzaldehyde reported a small HOMO-LUMO energy gap, which is indicative of high reactivity and charge transfer interactions within the molecule. researchgate.net Similarly, for m-nitrobenzaldehyde oxime, the calculated HOMO and LUMO energies demonstrated that charge transfer occurs within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Benzaldehydes from DFT Studies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4-(2-Pyridyl) benzaldehyde (B42025)-6.8178-2.43594.3818 jocpr.com
4-(Dimethylamino) benzaldehyde--- nih.gov
m-Nitrobenzaldehyde oxime--- researchgate.net
4-Fluoro-3-nitrobenzaldehyde--- researchgate.net

Charge Distribution and Reactivity Prediction

The distribution of electron density within this compound is a key determinant of its reactivity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative charge on the molecule's surface. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.

In studies of similar molecules like 4-fluoro-3-nitrobenzaldehyde, the MEP map reveals that the nitro group and the oxygen atom of the aldehyde group are regions of high electron density (negative potential), making them susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the benzene (B151609) ring and the aldehyde group are electron-deficient (positive potential), indicating them as likely sites for nucleophilic attack. researchgate.net For this compound, it is expected that the nitro group and the carbonyl oxygen would be the most electron-rich regions, while the aldehyde proton and the aromatic protons would be the most electron-poor. The benzyloxy group, being electron-donating, would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting the feasibility of different synthetic routes.

For reactions involving substituted benzaldehydes, such as the Morita-Baylis-Hillman reaction, computational studies have provided evidence for the rate-limiting step and the influence of substituents on reaction rates. mdpi.com It is well-established that electron-withdrawing groups, such as the nitro group in this compound, accelerate these reactions by increasing the electrophilicity of the aldehyde carbon. mdpi.com

In the context of cycloaddition reactions, such as the Diels-Alder reaction, DFT calculations have been employed to study the mechanism and selectivity of reactions between substituted dienes and benzaldehyde. nih.gov These studies have shown that catalysts can alter the reaction mechanism from a concerted to a stepwise process and significantly lower the activation energies. nih.gov For this compound, computational modeling could be used to predict its reactivity in similar cycloaddition reactions and to design appropriate catalysts to control the stereoselectivity of the products.

Furthermore, DFT has been used to investigate the reaction mechanism between benzaldehyde and its derivatives with amines to form Schiff bases. researchgate.netcanterbury.ac.uk These studies have identified multiple transition states corresponding to the formation of a hemiaminal intermediate and the subsequent elimination of water. researchgate.netcanterbury.ac.uk The presence of substituents on the benzaldehyde ring has a significant impact on the energetics of these reactions. researchgate.netcanterbury.ac.uk

Quantitative Structure-Property Relationship (QSPR) Studies (Synthetic Context)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In a synthetic context, QSPR can be used to predict the reactivity of a series of compounds, aiding in the selection of optimal starting materials and reaction conditions.

For aromatic aldehydes, QSPR models have been developed to predict their toxicity, which is often related to their reactivity. researchgate.net These models typically use descriptors such as the octanol/water partition coefficient (log Kow) and molecular connectivity indices to quantify the structural features of the molecules. researchgate.net While not directly focused on synthetic outcomes, these studies highlight the importance of hydrophobicity and molecular topology in determining the reactivity of aromatic aldehydes.

In the context of antioxidant activity, 3D-QSAR studies on bis(indolyl)methanes synthesized from aromatic aldehydes have been performed to understand the structural requirements for high activity. bohrium.com Such studies can provide valuable insights for the design of new derivatives of this compound with specific biological or material properties. The reactivity of aromatic aldehydes in chemoassays has also been profiled to understand the drivers of their skin sensitization potential, providing further data that could be integrated into QSPR models for synthetic applications. nih.govacs.org

Molecular Dynamics Simulations (if relevant to synthetic processes or interactions with catalysts)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and interactions with other molecules, such as solvents or catalysts.

In the context of synthesis, MD simulations can be used to investigate the solvation of reactants and transition states, which can have a significant impact on reaction rates and selectivity. For example, MD simulations have been used to study the solvation of benzaldehyde in supercritical CO2, revealing details about the local solvent density augmentation around the solute. researchgate.net

MD simulations are also valuable for studying the interactions between a substrate and a catalyst. For instance, in the synthesis of pyran derivatives from benzyloxy benzaldehyde, MD simulations could be used to model the interaction of the aldehyde with the catalyst, providing insights into the reaction mechanism and the role of the catalyst in promoting the desired transformation. nih.gov Similarly, MD simulations have been employed to study the stability of complexes formed between vanillin (B372448) derivatives and biological targets, which can inform the design of new enzyme inhibitors. nih.gov In the synthesis of imidazolo-triazole derivatives, MD simulations were used to assess the stability of the designed molecules in the active site of a target receptor. ajchem-a.com

Conclusion and Future Research Perspectives on 2 Benzyloxy 5 Nitrobenzaldehyde

Current Achievements and Limitations in its Synthetic Utilization

The primary application of 2-(benzyloxy)-5-nitrobenzaldehyde lies in its role as a building block for more complex organic structures. It is a recognized intermediate in the synthesis of pharmaceuticals, leveraging its unique substitution pattern to create molecules with potential therapeutic benefits, including antimicrobial and anticancer properties. smolecule.com The reactivity of its functional groups is well-established; the nitro group can be reduced to form 2-(benzyloxy)-5-aminobenzaldehyde, and the aldehyde moiety can be oxidized to yield 2-(benzyloxy)-5-nitrobenzoic acid. This inherent reactivity allows for sequential modifications, making it a key component in multi-step syntheses. For instance, the related compound 2-(benzyloxy)-3-methoxy-5-nitrobenzaldehyde has been instrumental in the synthesis of complex propanolamine (B44665) derivatives investigated for cardiovascular activity. mdpi.com

Despite these achievements, there are notable limitations. The conventional synthesis of this compound typically involves the nitration of 2-(benzyloxy)benzaldehyde (B185962) using strong acids like a nitric and sulfuric acid mixture. This method can suffer from a lack of regioselectivity, often producing a mixture of isomers that necessitates challenging purification steps. mdpi.com Furthermore, the harsh conditions of classical nitration are not always compatible with more sensitive substrates. The high reactivity of the aldehyde group itself presents a significant challenge, as it is susceptible to undesired reactions with the strong nucleophilic reagents often required for subsequent synthetic transformations. rug.nl

Emerging Methodologies for Enhanced Synthesis and Derivatization

To overcome the limitations of classical methods, researchers are exploring innovative strategies for the synthesis and derivatization of functionalized benzaldehydes.

Enhanced Synthesis: New one-pot procedures are being developed that protect the reactive aldehyde during intermediate steps. One such method employs a stable aluminum hemiaminal as a latent aldehyde, which allows for subsequent cross-coupling reactions with organometallic reagents before unmasking the aldehyde. rug.nl Microwave-assisted organic synthesis has also emerged as a powerful tool, offering accelerated reaction times and improved yields for the preparation of related functionalized compounds like benzaldehyde-functionalized ionic liquids. researchgate.net Furthermore, novel oxidizing agents, such as α-chloro nitrones, are being used for the efficient one-pot synthesis of aldehydes from alkyl halides. rasayanjournal.co.in

Advanced Derivatization: The derivatization of this compound is no longer limited to simple oxidation or reduction. The selective modification of each functional group is key to its utility. For example, studies on related benzyloxybenzaldehyde derivatives have shown that modifications to the benzyloxy group can significantly influence anticancer potency, establishing important structure-activity relationships (SAR). smolecule.comresearchgate.net In the field of biotechnology, aldehydes like 3-nitrobenzaldehyde (B41214) are being employed in dynamic combinatorial chemistry and post-SELEX modification to generate derivatized aptamers for specific molecular recognition tasks. rsc.org The transformation of benzaldehyde-functionalized ionic liquids into their corresponding carboxylic acid or benzyl (B1604629) alcohol derivatives demonstrates another facile pathway for creating diverse molecular scaffolds. researchgate.net

Prospective Avenues for Expanding its Role in Complex Molecule Construction

The versatility of this compound positions it as a key starting material for a wide range of complex molecules. Its utility has been demonstrated in the synthesis of intricate heterocyclic systems, such as indole (B1671886) derivatives with potential pharmaceutical applications. mdpi.comcookechem.com The ability to orthogonally address its three functional groups—aldehyde, nitro, and benzyloxy—provides a strategic advantage in the design of sophisticated multi-step syntheses.

Future applications are likely to capitalize on this synthetic flexibility. Its role as a precursor for bioactive compounds is a significant area of interest, with ongoing research into new anticancer, anti-inflammatory, and antimicrobial agents derived from this scaffold. smolecule.comresearchgate.net The compound is also valuable for creating specialized chemical tools. For example, the related isomer 5-(benzyloxy)-2-nitrobenzaldehyde (B1622999) is used as an intermediate in the synthesis of isotope-labeled analogs of biological metabolites, which are crucial for advanced analytical studies. cookechem.com As synthetic methodologies become more advanced, the incorporation of the this compound framework into natural product synthesis and materials science is a promising frontier.

Challenges and Opportunities in the Field of Functionalized Benzaldehyde (B42025) Chemistry

The chemistry of functionalized benzaldehydes, including this compound, is a field ripe with both challenges and opportunities.

Challenges:

Chemoselectivity: The high reactivity of the aldehyde functional group remains a primary hurdle, often leading to side reactions and complicating synthetic routes, especially when strong nucleophiles are used. rug.nl

Green Synthesis: Many traditional synthetic methods, particularly nitration and oxidation, rely on harsh reagents and stoichiometric oxidants, generating significant chemical waste. rug.nlgoogle.com Developing more environmentally benign alternatives is a critical challenge.

Isomer Control: Achieving high regioselectivity in electrophilic aromatic substitution reactions like nitration is difficult, often resulting in isomeric mixtures that require extensive purification. psu.edu

Scalability: Translating novel laboratory-scale syntheses into safe, efficient, and cost-effective industrial processes remains a significant barrier. psu.edu

Opportunities:

Novel Catalysis: The development of advanced catalytic systems offers a path to overcoming many of the current challenges. The use of heterogeneous acid catalysts, phase transfer catalysts, and biocatalysts like benzaldehyde lyase can lead to more selective, efficient, and sustainable processes. metu.edu.trrsc.organl.gov

Materials Science: Benzaldehydes are key building blocks for functional materials. Their reaction with amines to form Schiff bases is fundamental to the creation of dynamic materials, including self-healing hydrogels and polymers with tailored properties. smolecule.comresearchgate.net

Medicinal Chemistry: The benzaldehyde motif is a privileged scaffold in drug discovery. There is a vast opportunity to synthesize novel libraries of functionalized benzaldehydes to explore new biological activities and develop next-generation therapeutics. smolecule.comresearchgate.net

PET Imaging: A particularly exciting opportunity lies in the development of rapid methods for incorporating positron-emitting isotopes, such as Carbon-11, into the benzaldehyde structure. rug.nl This would enable the synthesis of novel PET tracers for in vivo imaging of biological processes, which could revolutionize medical diagnostics. rug.nl

Q & A

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer :
  • Gloves : Nitrile or neoprene (tested for DMF compatibility) .
  • Respirators : Use N95 masks if handling powders in unventilated areas .
  • Lab coat : Flame-retardant material to mitigate fire risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.